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Introduction
Leflunomide, an immunomodulatory agent primarily used in the treatment of rheumatoid

arthritis, exerts its biological effects through its active metabolite, teriflunomide (also known as

A77 1726).[1][2] Emerging research has unveiled the significant antiviral potential of

teriflunomide against a broad spectrum of both DNA and RNA viruses.[3][4] This has positioned

leflunomide and its metabolites as promising candidates for host-directed antiviral therapies.

These application notes provide a comprehensive overview of the antiviral applications of

leflunomide metabolites, detailing their mechanisms of action, summarizing key quantitative

data, and providing detailed experimental protocols for their investigation.

Mechanisms of Antiviral Action
The antiviral activity of teriflunomide is primarily attributed to its ability to inhibit the host

enzyme dihydroorotate dehydrogenase (DHODH), a critical component in the de novo

pyrimidine synthesis pathway.[5] By blocking DHODH, teriflunomide depletes the intracellular

pool of pyrimidines, which are essential for the synthesis of viral nucleic acids, thereby

inhibiting viral replication.[6] This host-targeted mechanism offers the advantage of broad-

spectrum activity and a higher barrier to the development of viral resistance.
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In addition to its primary mechanism, teriflunomide has been shown to inhibit Janus kinases

(JAKs), specifically JAK1 and JAK3, and to a lesser extent, JAK2.[7][8] This inhibition can

modulate the host immune response and may contribute to its antiviral effects by interfering

with cytokine signaling pathways that are often exploited by viruses.[7][9] At higher

concentrations, inhibition of protein tyrosine kinases has also been observed.[10]

Quantitative Antiviral Activity Data
The following table summarizes the in vitro antiviral activity of leflunomide and its active

metabolite teriflunomide against a range of viruses. The 50% effective concentration (EC₅₀)

represents the concentration of the compound that inhibits viral replication by 50%, while the

50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell

viability. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's

therapeutic window.
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Compoun
d

Virus Cell Line EC₅₀ (µM) CC₅₀ (µM)
Selectivit
y Index
(SI)

Referenc
e(s)

Leflunomid

e

SARS-

CoV-2
Vero 16.49 54.80 3.32 [11][12]

Teriflunomi

de

SARS-

CoV-2
Vero 15.22 >100 >6.57 [11][12]

Teriflunomi

de

Feline

Infectious

Peritonitis

Virus

(FIPV)

CRFK - 63 - [13]

A77 1726
Junín virus

(JUNV)
Vero 16.6 ± 0.2 223.1 13.4

A77 1726
Junín virus

(JUNV)
A549 20.3 ± 1.3 259.3 12.7

Teriflunomi

de

Influenza A

virus

(H1N1,

WSN)

MDCK 35.02 178.50 5.10 [14]

Signaling Pathways and Experimental Workflow
Diagrams
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Caption: Teriflunomide inhibits DHODH, blocking pyrimidine synthesis and viral replication.
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Caption: Teriflunomide can inhibit JAK signaling, affecting cytokine-mediated gene expression.
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Caption: A typical workflow for evaluating the antiviral properties of leflunomide metabolites.

Experimental Protocols
Cytotoxicity Assay (MTT Method)
This protocol determines the concentration of the test compound that is toxic to the host cells.

Materials:

Host cell line (e.g., Vero, A549)

Cell culture medium (e.g., DMEM with 10% FBS)

Teriflunomide stock solution (in DMSO)

96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)[15]

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

[16]

After 24 hours, remove the medium and add fresh medium containing serial dilutions of

teriflunomide. Include a vehicle control (DMSO) and a cell-only control (no compound).

Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g.,

48-72 hours).[15]

Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each

well.[15]

Incubate for 2-4 hours at 37°C until formazan crystals are visible.

Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to

dissolve the formazan crystals.[15]

Measure the absorbance at 570 nm using a microplate reader.[15]

Calculate the percentage of cell viability for each concentration relative to the cell-only

control and determine the CC₅₀ value using non-linear regression analysis.[15]

Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the test

compound.[17]

Materials:
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Host cell line

Virus stock of known titer

Teriflunomide

96-well plates

Cell culture medium

Procedure:

Seed host cells in 96-well plates and grow to confluency.

Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of

various concentrations of teriflunomide.[17]

Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

After incubation, collect the supernatant from each well.

Determine the viral titer in each supernatant sample using a standard titration method, such

as a plaque assay or TCID₅₀ assay.[17][18]

The EC₅₀ value is the concentration of teriflunomide that reduces the virus yield by 50%

compared to the untreated virus control.

Plaque Reduction Assay
This is a common method for determining viral titer and the inhibitory effect of a compound.[19]

Materials:

Confluent monolayer of host cells in 6-well or 12-well plates

Virus stock

Teriflunomide
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Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

Crystal violet staining solution

Procedure:

Prepare serial dilutions of the virus stock.

Infect the confluent cell monolayers with the virus dilutions for 1-2 hours.

Remove the inoculum and overlay the cells with the overlay medium containing different

concentrations of teriflunomide.

Incubate the plates until plaques (zones of cell death) are visible (typically 2-14 days).[1]

Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.

[20]

Count the number of plaques at each compound concentration and calculate the percentage

of plaque reduction compared to the untreated control. The EC₅₀ is the concentration that

reduces the number of plaques by 50%.

Real-Time RT-PCR for Viral RNA Quantification
This protocol is used to measure the effect of the compound on viral RNA synthesis.[21][22]

Materials:

RNA extraction kit

Reverse transcriptase

Real-time PCR instrument

Primers and probes specific for a viral gene and a host housekeeping gene (for

normalization)

RT-qPCR master mix
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Procedure:

Infect cells with the virus in the presence or absence of teriflunomide.

At various time points post-infection, lyse the cells and extract total RNA using a commercial

kit.

Perform a one-step or two-step real-time RT-PCR.[21][23]

Two-step: First, synthesize cDNA from the extracted RNA using reverse transcriptase.

Then, use the cDNA as a template for real-time PCR with specific primers and probes.

One-step: The reverse transcription and PCR amplification occur in the same tube.[21]

Quantify the viral RNA levels relative to the housekeeping gene.

Compare the viral RNA levels in treated versus untreated cells to determine the effect of

teriflunomide on viral RNA synthesis.[6]

Conclusion
The active metabolite of leflunomide, teriflunomide, demonstrates significant broad-spectrum

antiviral activity, primarily through the inhibition of host-cell pyrimidine synthesis. Its potential

dual mechanism of action, also involving the modulation of host immune responses through

JAK inhibition, makes it an attractive candidate for further research and development as a host-

directed antiviral agent. The protocols outlined in these notes provide a framework for the

systematic evaluation of leflunomide metabolites and other DHODH inhibitors against a variety

of viral pathogens. Careful consideration of experimental design, including appropriate controls

and cytotoxicity assessments, is crucial for obtaining reliable and reproducible data in this

promising area of antiviral research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://experiments.springernature.com/articles/10.1007/978-1-0716-2111-0_6
https://www.researchgate.net/publication/359071927_One-Step_RT-qPCR_for_Viral_RNA_Detection_Using_Digital_Analysis
https://experiments.springernature.com/articles/10.1007/978-1-0716-2111-0_6
https://pubmed.ncbi.nlm.nih.gov/29315647/
https://www.benchchem.com/product/b160119?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

2. medchemexpress.com [medchemexpress.com]

3. Teriflunomide and Epstein–Barr virus in a Spanish multiple sclerosis cohort: in vivo
antiviral activity and clinical response - PMC [pmc.ncbi.nlm.nih.gov]

4. Leflunomide an immunomodulator with antineoplastic and antiviral potentials but drug-
induced liver injury: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Antiviral activity of A771726, the active metabolite of leflunomide, against Junín virus -
PubMed [pubmed.ncbi.nlm.nih.gov]

7. A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits
influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases -
PubMed [pubmed.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. JAK inhibitors remove innate immune barriers facilitating viral propagation - PMC
[pmc.ncbi.nlm.nih.gov]

10. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]

11. In vitro evaluation of the activity of teriflunomide against SARS-CoV-2 and the human
coronaviruses 229E and OC43 - PMC [pmc.ncbi.nlm.nih.gov]

12. In vitro evaluation of the activity of teriflunomide against SARS-CoV-2 and the human
coronaviruses 229E and OC43 - PubMed [pubmed.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. researchgate.net [researchgate.net]

15. benchchem.com [benchchem.com]

16. researchgate.net [researchgate.net]

17. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

18. ibtbioservices.com [ibtbioservices.com]

19. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs
[neutab.creative-biolabs.com]

20. youtube.com [youtube.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.creative-biogene.com/support/Viral-Titering-Plaque-Assay-Protocol.html
https://www.medchemexpress.com/Teriflunomide.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10570817/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10570817/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7869628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7869628/
https://www.researchgate.net/figure/The-antiviral-activity-of-leflunomide-and-its-active-metabolite-teriflunomide_fig3_349142150
https://pubmed.ncbi.nlm.nih.gov/29315647/
https://pubmed.ncbi.nlm.nih.gov/29315647/
https://pubmed.ncbi.nlm.nih.gov/32598086/
https://pubmed.ncbi.nlm.nih.gov/32598086/
https://pubmed.ncbi.nlm.nih.gov/32598086/
https://www.researchgate.net/publication/342601777_A77_1726_the_active_metabolite_of_the_anti-rheumatoid_arthritis_drug_leflunomide_inhibits_influenza_A_virus_replication_in_vitro_and_in_vivo_by_inhibiting_the_activity_of_Janus_kinases?_fam=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC12429944/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12429944/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3839508/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9682045/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9682045/
https://pubmed.ncbi.nlm.nih.gov/36437966/
https://pubmed.ncbi.nlm.nih.gov/36437966/
https://www.researchgate.net/publication/373037709_Comparative_Evaluation_of_GS-441524_Teriflunomide_Ruxolitinib_Molnupiravir_Ritonavir_and_Nirmatrelvir_for_In_Vitro_Antiviral_Activity_against_Feline_Infectious_Peritonitis_Virus
https://www.researchgate.net/figure/Phase-III-clinical-trials-of-teriflunomide-in-multiple-sclerosis_tbl1_237200436
https://www.benchchem.com/pdf/Protocol_for_assessing_cytotoxicity_CC50_of_antiviral_compounds.pdf
https://www.researchgate.net/profile/Angel-Rivera-2/post/Please-help-I-need-a-good-protocol-for-adenovirus-titration/attachment/5a9586e4b53d2f0bba54bba2/AS%3A598684165218305%401519748836896/download/Virus+Plaque+Assay+Protocol.pdf
https://antiviral.creative-diagnostics.com/virus-yield-reduction-assays.html
https://ibtbioservices.com/wp-content/uploads/2019/06/IBT_InVitroAntiviralTestingGuide.pdf
https://neutab.creative-biolabs.com/plaque-reduction-neutralization-test-prnt-protocol.htm
https://neutab.creative-biolabs.com/plaque-reduction-neutralization-test-prnt-protocol.htm
https://www.youtube.com/watch?v=G-adGM7LWz4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


21. Detection and Quantification of SARS-CoV-2 by Real-Time RT-PCR Assay | Springer
Nature Experiments [experiments.springernature.com]

22. bio-protocol.org [bio-protocol.org]

23. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols: Antiviral Research
Applications of Leflunomide Metabolites]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160119#antiviral-research-applications-of-
leflunomide-metabolites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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